3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine
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Overview
Description
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with their targets in multiple ways . For instance, some benzofuran compounds have been found to exhibit anticancer activity against the human ovarian cancer cell line A2780 .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
Benzofuran compounds are generally considered to be soluble in established processing solvents , which may influence their absorption and distribution.
Result of Action
Benzofuran compounds have been found to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have a wide range of molecular and cellular effects.
Action Environment
One study suggests that benzofuran compounds are generally considered to be air stable , which may influence their efficacy and stability in different environments.
Biochemical Analysis
Biochemical Properties
Benzofuran compounds have been shown to interact with various enzymes, proteins, and other biomolecules . For example, some benzofuran derivatives have shown significant inhibitory activity on Src kinase .
Cellular Effects
Benzofuran derivatives have been shown to have anticancer activity against the human ovarian cancer cell line A2780 .
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that benzofuran compounds can boost the conductivity of certain films, suggesting potential stability and long-term effects .
Metabolic Pathways
Benzofuran compounds are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Dimethyl Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various amine sources, nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Functionalized derivatives
Scientific Research Applications
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: Similar structure but lacks the amine group at the 6-position.
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: Similar structure with a hydroxyl group at the 7-position instead of an amine.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Contains a benzimidazole ring instead of a benzofuran ring.
Uniqueness
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5H,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSNTBXQNBJMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=CC(=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135492-28-2 |
Source
|
Record name | 3,3-dimethyl-2,3-dihydro-1-benzofuran-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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